1-(2-Chloroethyl)-1-(4-fluorophenyl)urea
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Overview
Description
1-(2-Chloroethyl)-1-(4-fluorophenyl)urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both chloroethyl and fluorophenyl groups in the molecule suggests potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-1-(4-fluorophenyl)urea typically involves the reaction of 2-chloroethylamine with 4-fluorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-1-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The chloroethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-1-(4-fluorophenyl)urea would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group could form covalent bonds with nucleophilic sites in proteins or DNA, while the fluorophenyl group might enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)-3-(4-fluorophenyl)urea: Similar structure but different substitution pattern.
1-(2-Bromoethyl)-1-(4-fluorophenyl)urea: Bromine instead of chlorine.
1-(2-Chloroethyl)-1-(4-chlorophenyl)urea: Chlorine instead of fluorine.
Uniqueness
1-(2-Chloroethyl)-1-(4-fluorophenyl)urea is unique due to the presence of both chloroethyl and fluorophenyl groups, which can impart distinct reactivity and biological activity compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable scaffold for drug design and other applications.
Properties
CAS No. |
1429056-26-7 |
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Molecular Formula |
C9H10ClFN2O |
Molecular Weight |
216.64 g/mol |
IUPAC Name |
1-(2-chloroethyl)-1-(4-fluorophenyl)urea |
InChI |
InChI=1S/C9H10ClFN2O/c10-5-6-13(9(12)14)8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,14) |
InChI Key |
WPSRKFIRWIRXDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(CCCl)C(=O)N)F |
Origin of Product |
United States |
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